molecular formula C25H22N6O2 B4087399 N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B4087399
M. Wt: 438.5 g/mol
InChI Key: DHBWJZALVDMLAJ-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of triazolo-pyrimidines . Triazolo-pyrimidines are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of triazolo-pyrimidines involves various methods. One such method involves a metal- and oxidant-free intramolecular dehydrogenative N–N bond formation developed under mild and scalable electrolytic conditions . Another method involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process .


Molecular Structure Analysis

The molecular structure of triazolo-pyrimidines is characterized by a fused ring system containing a five-membered triazole ring and a six-membered pyrimidine ring . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

Triazolo-pyrimidines can undergo various chemical reactions. For instance, a metal- and oxidant-free intramolecular dehydrogenative N–N bond formation has been developed under mild and scalable electrolytic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo-pyrimidines can vary depending on their specific structure. For instance, the compound “N- (2-Methoxyphenyl)-2- { [6- (2-pyridinyl) [1,2,4]triazolo [4,3-b]pyridazin-3-yl]sulfanyl}acetamide” has a molecular formula of C19H16N6O2S, an average mass of 392.434 Da, and a monoisotopic mass of 392.105530 Da .

Scientific Research Applications

Plant Growth and Stress Response Regulation

The compound has been identified as playing a role in the regulation of plant growth and response to environmental stress. Studies have shown that it is involved in the NADPH-dependent reactive oxygen species (ROS) signaling pathway in plants . This pathway is crucial for plant development, including seed germination, growth, and flowering. Additionally, it has been implicated in the plant’s response to abiotic stresses, such as salinity and drought, which can have significant impacts on crop yield and quality.

Fertility and Reproductive Health in Plants

Research indicates that the compound affects fertility in rice by impacting pollen viability and anther dehiscence . This has profound implications for agricultural practices and food security, as it could potentially be used to control or enhance the reproductive processes in crop plants.

Chlorophyll Degradation and Photosynthesis

The compound has been associated with the regulation of chlorophyll degradation and photosynthesis, particularly under salinity stress conditions . This suggests potential applications in improving the resilience of crops to saline environments, which is increasingly important due to soil salinization.

Disease Research and Drug Development

In the field of disease research, kinases like CBKinase1_004566 are crucial targets for therapeutic research. They are involved in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis . The compound’s role in kinase regulation could lead to the development of new drugs for these conditions.

Synthesis of Heterocyclic Compounds

The compound’s structure includes a 1,2,4-triazolo[1,5-a]pyrimidine moiety, which is significant in the synthesis of various heterocyclic compounds . These compounds have applications in medicinal chemistry, including the development of drugs with antimalarial, antiviral, and anti-inflammatory properties.

Antimicrobial and Antiviral Research

Triazole derivatives, which include the compound’s structural motif, have been extensively studied for their antimicrobial and antiviral potentials . This opens up possibilities for the compound to be used in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Material Sciences

The compound’s structural class has applications in material sciences due to its unique properties . This could lead to the development of new materials with specific desired characteristics, such as conductivity or reactivity.

Pharmacological Activity and Drug Design

Lastly, the compound has been used as a reactant for the synthesis of complexes and inhibitors with pharmacological activity . Its role in binding to HIV TAR RNA and other targets suggests potential applications in the design of drugs for various diseases, including HIV.

Future Directions

Triazolo-pyrimidines have shown potential in various fields, including medicinal chemistry. They have been synthesized and screened for their anti-inflammatory activity , and they have also been explored as energetic materials . These studies suggest that triazolo-pyrimidines have the potential for further optimization and development in various applications .

properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O2/c1-16-21(24(32)28-18-12-6-7-14-20(18)33-2)22(19-13-8-9-15-26-19)31-25(27-16)29-23(30-31)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBWJZALVDMLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 2
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N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 3
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 4
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 6
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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